molecular formula C9H12O3 B13083050 (2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B13083050
M. Wt: 168.19 g/mol
InChI Key: DLIRMZZSLZMVDL-VIFPVBQESA-N
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Description

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropyl ketones and dihydropyran derivatives, followed by catalytic hydrogenation to achieve the desired product. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid: A similar compound with slight structural variations.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups that exhibit similar chemical properties.

Uniqueness

(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both cyclopropyl and dihydropyran moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(2S)-2-cyclopropyl-3,4-dihydropyran-2-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-8(11)9(7-3-4-7)5-1-2-6-12-9/h2,6-7H,1,3-5H2,(H,10,11)/t9-/m0/s1

InChI Key

DLIRMZZSLZMVDL-VIFPVBQESA-N

Isomeric SMILES

C1C[C@](OC=C1)(C2CC2)C(=O)O

Canonical SMILES

C1CC(OC=C1)(C2CC2)C(=O)O

Origin of Product

United States

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